![molecular formula C25H22IN5O4 B15124745 [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a complex organic molecule that combines a purine derivative with a cyclobutyl ring and benzoate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 2-amino-6-iodopurine, can be synthesized through iodination of 2-amino-6-chloropurine using iodine and a suitable oxidizing agent.
Cyclobutyl Ring Formation: The cyclobutyl ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with a dienophile under thermal or photochemical conditions.
Benzoyloxymethyl Group Introduction: The benzoyloxymethyl group can be added through a nucleophilic substitution reaction, where a benzoyloxymethyl halide reacts with the cyclobutyl ring.
Esterification: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine and cyclobutyl moieties.
Reduction: Reduction reactions can target the iodine atom in the purine ring, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized purine derivatives and cyclobutyl ketones.
Reduction: Reduced purine derivatives with hydrogen or other substituents replacing iodine.
Substitution: Various substituted benzoyloxymethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s purine moiety suggests potential interactions with nucleic acids, making it a candidate for antiviral research. Its ability to undergo various chemical modifications also allows for the creation of derivatives with enhanced biological activity.
Medicine
In medicine, the compound’s structure is reminiscent of known antiviral and anticancer agents. Research may focus on its efficacy in inhibiting viral replication or inducing apoptosis in cancer cells.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, particularly as a lead compound in drug discovery programs targeting viral infections and cancer.
Mécanisme D'action
The mechanism of action of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate likely involves its interaction with nucleic acids or proteins. The purine moiety can intercalate with DNA or RNA, potentially inhibiting replication or transcription processes. Additionally, the compound may bind to specific enzymes or receptors, disrupting cellular pathways critical for viral replication or cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral with a similar mechanism of action.
Cyclobutyl-containing compounds: Various cyclobutyl derivatives used in medicinal chemistry.
Uniqueness
What sets [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate apart is its combination of a purine derivative with a cyclobutyl ring and benzoate esters. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H22IN5O4 |
|---|---|
Poids moléculaire |
583.4 g/mol |
Nom IUPAC |
[3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30) |
Clé InChI |
LQBUGNQLKANVKM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


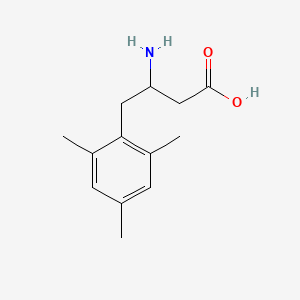
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
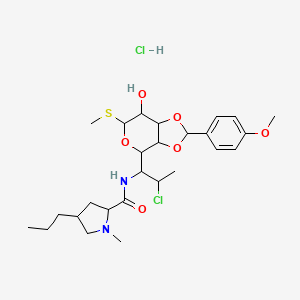


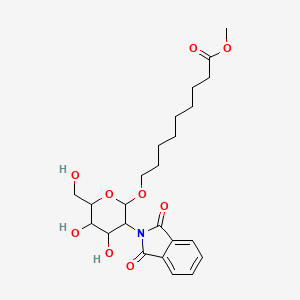
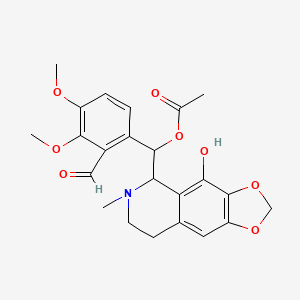
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
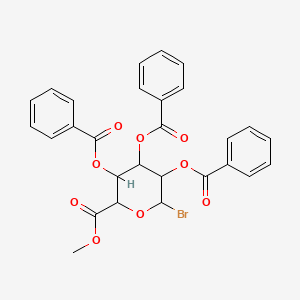
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
